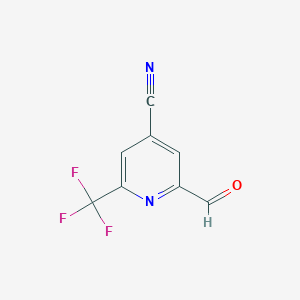
2-Formyl-6-(trifluoromethyl)-4-pyridinecarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Formyl-6-(trifluoromethyl)-4-pyridinecarbonitrile: is a chemical compound with the molecular formula C8H3F3N2O It is characterized by the presence of a formyl group, a trifluoromethyl group, and a pyridine ring with a carbonitrile substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Formyl-6-(trifluoromethyl)-4-pyridinecarbonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable pyridine derivative.
Formylation: or under controlled conditions.
Trifluoromethylation: The trifluoromethyl group is introduced using reagents like or .
Carbonitrile Formation: The carbonitrile group is introduced using or .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Key considerations include:
Reaction Temperature and Pressure: Controlled to ensure optimal reaction rates and product stability.
Catalysts: Used to enhance reaction efficiency.
Purification: Techniques such as , , and are employed to obtain high-purity products.
化学反应分析
Types of Reactions
2-Formyl-6-(trifluoromethyl)-4-pyridinecarbonitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like or .
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as or .
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like or under basic conditions.
Major Products Formed
Oxidation: 2-Formyl-6-(trifluoromethyl)-4-pyridinecarboxylic acid.
Reduction: 2-Hydroxymethyl-6-(trifluoromethyl)-4-pyridinecarbonitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-Formyl-6-(trifluoromethyl)-4-pyridinecarbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and agrochemicals.
作用机制
The mechanism of action of 2-Formyl-6-(trifluoromethyl)-4-pyridinecarbonitrile involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets. The carbonitrile group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
- 2-Formyl-6-(trifluoromethyl)benzoic acid
- 2-Formyl-6-(trifluoromethyl)phenylboronic acid
Uniqueness
2-Formyl-6-(trifluoromethyl)-4-pyridinecarbonitrile is unique due to the combination of its functional groups and the pyridine ring structure. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.
属性
分子式 |
C8H3F3N2O |
|---|---|
分子量 |
200.12 g/mol |
IUPAC 名称 |
2-formyl-6-(trifluoromethyl)pyridine-4-carbonitrile |
InChI |
InChI=1S/C8H3F3N2O/c9-8(10,11)7-2-5(3-12)1-6(4-14)13-7/h1-2,4H |
InChI 键 |
RMIYJJYNXDICTF-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(N=C1C=O)C(F)(F)F)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


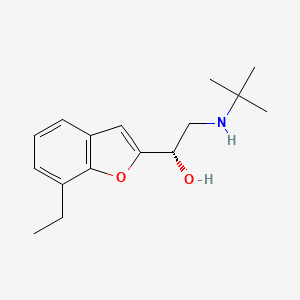
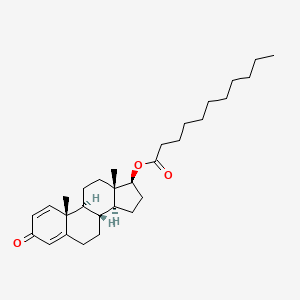
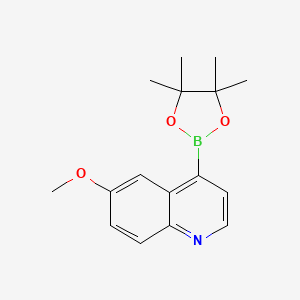
![2-[3-[(4-fluorophenyl)methyl]-2-methyl-5-nitroimidazol-4-yl]sulfanylacetonitrile](/img/structure/B13413650.png)
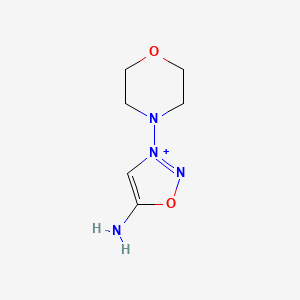

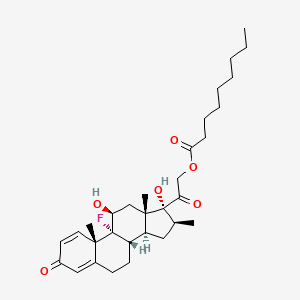
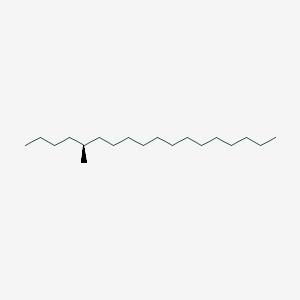
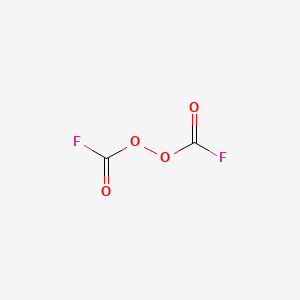
![9,9'-Spirobi[fluorene]-2,7-diyldiboronic acid](/img/structure/B13413684.png)
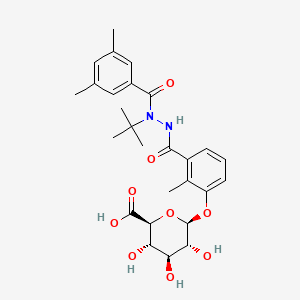
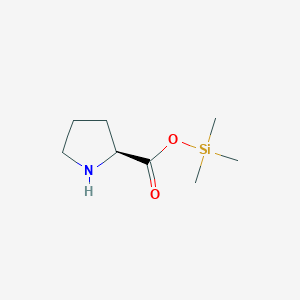
![(1R)-4-[(1E,3E,5E,7E,9E,11E,13E,15E)-16-[(4R)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]hexadeca-1,3,5,7,9,11,13,15-octaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol](/img/structure/B13413703.png)
![(3S,5R,8R,9R,10R,12R,13R,14R,17S)-17-[(2S)-2-hydroxy-6-methoxy-6-methylheptan-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,12-diol](/img/structure/B13413712.png)
